molecular formula H3LiNO4+ B6313745 Lithium;nitric acid;hydrate CAS No. 57137-39-0

Lithium;nitric acid;hydrate

Cat. No.: B6313745
CAS No.: 57137-39-0
M. Wt: 88.0 g/mol
InChI Key: KKQSGTJARKVMGB-UHFFFAOYSA-N
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Description

Lithium nitrate (LiNO₃), a lithium salt of nitric acid, is an inorganic compound with the molecular formula LiNO₃ (CAS 7790-69-4). It is synthesized via reactions between lithium carbonate (Li₂CO₃) or lithium hydroxide (LiOH) and nitric acid (HNO₃), producing water or carbon dioxide as byproducts . Key properties include:

  • Molecular weight: 68.946 g/mol
  • Appearance: Colorless or white crystalline powder
  • Solubility: Highly soluble in water (e.g., 90.8 g/100 mL at 20°C)
  • Reactivity: Acts as a strong oxidizer; reacts violently with reducing agents, combustibles, and strong acids (e.g., HCl, H₂SO₄) .

Lithium nitrate is used in ceramics, glass production, and pyrotechnics due to its oxidizing properties. It is also studied for selective lithium leaching in battery recycling processes .

Properties

IUPAC Name

lithium;nitric acid;hydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/Li.HNO3.H2O/c;2-1(3)4;/h;(H,2,3,4);1H2/q+1;;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKQSGTJARKVMGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].[N+](=O)(O)[O-].O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

H3LiNO4+
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

88.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Process Overview

  • Neutralization : Technical-grade lithium carbonate or hydroxide is reacted with 40–98% nitric acid in pure water. The reaction mixture is neutralized to pH 7 ± 0.5 using lithium hydroxide monohydrate.

  • Precipitation : Impurities such as calcium, magnesium, and sulfate ions are removed using oxalic acid (C₂H₂O₄) and hydrated barium chloride (BaCl₂·2H₂O). These precipitants bind to foreign ions, forming insoluble complexes that are filtered out.

  • Evaporation : The purified lithium nitrate solution is concentrated in a stainless steel evaporator at 150 ± 10°C, reducing water content and initiating crystallization.

  • Crystallization : Cooling the solution to 50 ± 10°C promotes the formation of hemihydrate crystals (LiNO₃·0.5H₂O).

  • Drying : Vacuum drying at 125°C and -0.092 MPa yields anhydrous lithium nitrate, which can be rehydrated to form the desired hydrate.

Key Operational Parameters

ParameterRange/ValueImpact on Product Quality
Nitric Acid Concentration40–98%Higher concentrations reduce water use
Evaporation Temperature150 ± 10°CPrevents decomposition of LiNO₃
Drying Vacuum Pressure-0.02 to -0.095 MPaEnsures complete dehydration
Precipitation Agent Ratio1:100–1:1000 (agent:Li)Minimizes residual impurities

This method achieves a product purity of 99.92%, with sodium, potassium, calcium, and magnesium impurities each below 30 ppm.

Crystallization and Hydration Control

The hydration state of lithium nitrate is critically dependent on crystallization conditions. Hemihydrate (LiNO₃·0.5H₂O) forms at 45–60°C, while cooling to ambient temperatures yields the trihydrate (LiNO₃·3H₂O). Industrial processes often target the hemihydrate due to its stability and ease of dehydration.

Cooling and Crystallization Dynamics

  • Hemihydrate Formation : At 50 ± 10°C, rapid cooling induces supersaturation, yielding fine hemihydrate crystals. Slower cooling rates (1–2°C/min) produce larger crystals with lower moisture content.

  • Mother Liquor Recycling : Residual liquor from crystallization is diluted with 10–20% water and reintroduced into the neutralization step, reducing raw material consumption by 15–20%.

Comparative Analysis of Synthesis Methods

MethodAdvantagesLimitationsYieldPurity
Li₂CO₃ + HNO₃ (Lab)Low cost, simple setupCO₂ emissions, slow reaction kinetics85–90%98–99%
LiOH + HNO₃ (Industrial)High-speed reaction, scalableRequires pH monitoring92–95%99.9%
Patent ProcessEnergy-efficient, impurity controlHigh equipment costs93%99.92%

Chemical Reactions Analysis

Dilute Nitric Acid Reaction

Lithium reacts with dilute nitric acid (typically 5–20% concentration) in a redox process. The primary products are lithium nitrate (LiNO₃), ammonium nitrate (NH₄NO₃), and water :
Equation :
8Li+10HNO38LiNO3+NH4NO3+3H2O8\text{Li} + 10\text{HNO}_3 \rightarrow 8\text{LiNO}_3 + \text{NH}_4\text{NO}_3 + 3\text{H}_2\text{O}

  • Mechanism : Nitric acid acts as an oxidizing agent, reducing nitrate ions (NO₃⁻) to ammonium (NH₄⁺) while oxidizing lithium.

  • Conditions : Reaction occurs at ambient temperature with vigorous effervescence due to nitrogen oxide byproducts .

Concentrated Nitric Acid Reaction

In concentrated HNO₃ (>70%), lithium undergoes rapid oxidation, producing lithium nitrate, nitrogen dioxide gas, and water :
Equation :
Li+2HNO3LiNO3+NO2+H2O\text{Li} + 2\text{HNO}_3 \rightarrow \text{LiNO}_3 + \text{NO}_2↑ + \text{H}_2\text{O}

  • Byproduct : NO₂ gas (toxic, reddish-brown).

  • Kinetics : Exothermic reaction requiring controlled conditions to prevent thermal runaway .

Hydration States

Lithium nitrate forms stable hydrates, notably the trihydrate (LiNO₃·3H₂O) :

PropertyAnhydrous LiNO₃LiNO₃·3H₂O
Melting Point 264°C29.9°C
Density 2.38 g/cm³1.78 g/cm³
Solubility (H₂O) 234 g/100 mL (100°C)421 g/100 mL (20°C)

Hydrates are deliquescent, absorbing atmospheric moisture to form aqueous solutions .

Decomposition

At elevated temperatures (>600°C), lithium nitrate decomposes:
4LiNO32Li2O+4NO2+O24\text{LiNO}_3 \rightarrow 2\text{Li}_2\text{O} + 4\text{NO}_2↑ + \text{O}_2↑

  • Byproducts : Li₂O, NO₂, and O₂ .

Thermal Energy Storage

Lithium nitrate trihydrate is notable for its high enthalpy of fusion (287 J/g), making it ideal for solar thermal storage :

ParameterValue
Melting Point 30.3°C
Heat Capacity 2.31 J/g·K
Phase Stability Up to 100 cycles

Applications include solar cookers and building temperature regulation .

Hazards

  • Ingestion : Causes central nervous system depression, kidney damage .

  • Skin Contact : Irritation due to alkaline LiOH formation in moist environments .

  • Environmental Impact : Nitrate ions contribute to eutrophication .

Handling Precautions

  • Use PPE (gloves, goggles) to prevent exposure.

  • Store in airtight containers to avoid deliquescence .

Scientific Research Applications

Thermal Energy Storage Systems

Lithium nitrate trihydrate is primarily used as a phase change material (PCM) in thermal energy storage systems. Its melting point of approximately 30.1 °C allows it to absorb and release heat effectively, which is crucial for applications requiring temperature regulation. The specific heat of fusion for lithium nitrate trihydrate is about 287±7J g287\pm 7\,\text{J g}, making it highly efficient for storing thermal energy .

Key Characteristics

  • High Volumetric Energy Density : Lithium nitrate trihydrate offers volumetric energy densities nearly double that of traditional paraffins, approximately 400MJ m3400\,\text{MJ m}^3 .
  • Rapid Heat Absorption : The material's properties allow for quick absorption and release of heat, which is advantageous in applications like electronics and aerospace .

Solar Thermal Energy Systems

The compound has been proposed as a medium for solar thermal energy storage. In these systems, lithium nitrate trihydrate can store heat collected from solar energy, functioning similarly to a "solar battery." This stored heat can be redistributed later for cooking or heating purposes .

Aerospace and Electronics

In aerospace applications, lithium nitrate trihydrate is utilized to manage the thermal loads on components, particularly in miniaturized systems where efficient heat dissipation is critical. Its use can enhance the performance and reliability of electronic devices by maintaining optimal operating temperatures .

Pyrotechnics and Ceramics

Lithium nitrate serves as an oxidizing agent in the production of red-colored fireworks and flares. Additionally, it is used in ceramics to improve mechanical properties and as a fluxing agent during firing processes .

Concrete Additive

In construction, lithium nitrate is applied to concrete pavements to enhance their resistance against weathering effects. This application helps prolong the lifespan of concrete structures by improving their durability .

Refrigeration Systems

The compound is also employed in refrigeration systems where it acts as a heat-exchange medium, facilitating efficient thermal transfer processes .

Case Study 1: Thermal Management in Aerospace

A study conducted by the USAF Research Laboratory highlighted the effectiveness of lithium nitrate trihydrate in thermal management systems for aerospace applications. The research demonstrated that integrating this PCM into aircraft systems could significantly reduce weight while improving thermal regulation capabilities .

Case Study 2: Solar Cooking Applications

Research has shown that lithium nitrate trihydrate can be effectively used in solar cooking applications. By utilizing a Fresnel lens to melt the compound, it can store solar energy that is later released for cooking purposes, showcasing its potential for sustainable energy solutions .

Mechanism of Action

The mechanism by which lithium nitrate hydrate exerts its effects varies depending on its application:

    Oxidizing Agent: It facilitates the transfer of oxygen atoms to other substances, thereby oxidizing them.

    Thermal Energy Storage: Lithium nitrate hydrate has a high specific heat of fusion, making it effective for storing thermal energy.

    Biological Effects: In biological systems, lithium ions can affect neurotransmitter release and signal transduction pathways, contributing to its mood-stabilizing effects.

Comparison with Similar Compounds

Lithium Acetate Dihydrate (LiOOCCH₃·2H₂O)

  • Molecular formula : C₂H₃LiO₂·2H₂O
  • Molecular weight : 102.016 g/mol
  • Solubility : Soluble in water (296 g/L at 20°C)
  • Applications : Used in biochemistry for DNA precipitation and as a buffer .
  • Key differences: Unlike LiNO₃, lithium acetate dihydrate is non-oxidizing and exhibits lower reactivity with organic materials. Its hydrate structure (two water molecules) enhances stability in aqueous solutions .

Lithium Hydroxide Monohydrate (LiOH·H₂O)

  • Molecular formula : LiOH·H₂O
  • Molecular weight : 41.96 g/mol
  • Applications : Critical in lithium-ion battery electrolytes and CO₂ scrubbers.
  • Key differences: Unlike LiNO₃, LiOH·H₂O is hygroscopic and reacts exothermically with water. It lacks oxidizing properties, making it safer for handling in aqueous systems .

Nitric Acid Hydrates (e.g., HNO₃·3H₂O)

  • Structure : Nitric acid trihydrate (NAT) and dihydrate (NAD) form under low-temperature conditions (e.g., polar stratospheric clouds) .
  • Particle size: NAT particles reach 10–20 μm in diameter, significantly larger than crystalline LiNO₃ .
  • Reactivity: NAT participates in atmospheric ozone depletion via chlorine activation, a role absent in LiNO₃ .

Data Table: Comparative Properties

Compound Molecular Formula Molecular Weight (g/mol) Solubility in Water Key Applications Reactivity Risks
Lithium Nitrate LiNO₃ 68.946 90.8 g/100 mL Ceramics, pyrotechnics Oxidizer; reacts with acids
Lithium Acetate Dihydrate C₂H₃LiO₂·2H₂O 102.016 296 g/L Biochemical buffers Low reactivity
Lithium Hydroxide Monohydrate LiOH·H₂O 41.96 12.8 g/100 mL Battery electrolytes Hygroscopic; exothermic
Nitric Acid Trihydrate HNO₃·3H₂O 135.05 N/A Atmospheric chemistry Ozone depletion

Research Findings and Critical Analysis

  • Lithium Nitrate vs. Nitric Acid Hydrates: While LiNO₃ is a stable solid at room temperature, nitric acid hydrates like NAT exist only under cryogenic conditions (−80°C to −85°C) and contribute to environmental processes .
  • Safety Profiles: Lithium nitrate’s oxidizing nature necessitates stringent storage protocols, whereas lithium acetate dihydrate and hydroxide monohydrate pose fewer combustion risks .

Q & A

Q. What are the optimal conditions for synthesizing lithium nitrate from nitric acid and lithium precursors?

Lithium nitrate is synthesized via neutralization reactions between nitric acid (HNO₃) and lithium carbonate (Li₂CO₃) or hydroxide (LiOH). Key parameters include:

  • Stoichiometric ratios : For Li₂CO₃, use a 1:2 molar ratio with HNO₃ to avoid residual reactants .
  • Temperature : Reactions are exothermic; maintain <80°C to prevent decomposition of LiNO₃ into LiNO₂ .
  • Hydration control : Post-synthesis, store LiNO₃ in anhydrous environments to prevent deliquescence (absorption of H₂O to form LiNO₃·3H₂O) . Reaction equations :
  • Li₂CO₃ + 2HNO₃ → 2LiNO₃ + CO₂ + H₂O
  • LiOH + HNO₃ → LiNO₃ + H₂O .

Q. How can researchers safely handle nitric acid and lithium nitrate in laboratory settings?

  • Incompatibilities :
  • Avoid contact with reducing agents (e.g., Li, Al) or combustibles to prevent explosions .
  • Do not mix with strong acids (e.g., HCl, H₂SO₄) due to exothermic reactions .
    • Storage : Use airtight containers for LiNO₃ to minimize hygroscopicity .
    • Personal protective equipment (PPE) : Acid-resistant gloves and goggles are mandatory during HNO₃ handling .

Advanced Research Questions

Q. How can conflicting data on lithium recovery efficiency from nitric acid leaching processes be resolved?

Discrepancies in lithium leaching yields (e.g., 70–95%) often arise from:

  • Variable roasting conditions : Higher temperatures (>700°C) degrade cathode materials, reducing Li accessibility .
  • Acid concentration : 10M HNO₃ maximizes Li dissolution but may corrode equipment . Methodological recommendations :
  • Use ICP-OES/IC to cross-validate Li⁺ concentrations .
  • Standardize roasting times (e.g., 20–40 hrs) and solid/liquid ratios (1:5–1:30) for reproducibility .

Q. What advanced techniques characterize hydrate stability in lithium nitrate systems?

  • Thermogravimetric analysis (TGA) : Quantify H₂O loss in LiNO₃·3H₂O at 30–150°C .
  • X-ray diffraction (XRD) : Monitor structural transitions between anhydrous (LiNO₃) and hydrated (LiNO₃·3H₂O) phases .
  • Dynamic vapor sorption (DVS) : Measure hygroscopicity under controlled humidity .

Q. How do impurities in lithium nitrate affect its reactivity in high-temperature applications?

Trace contaminants (e.g., LiOH, Li₂CO₃) alter melting points and thermal stability:

  • Differential scanning calorimetry (DSC) : Detect eutectic shifts in LiNO₃-LiOH mixtures .
  • Mitigation strategy : Recrystallize LiNO₃ from ethanol to remove hygroscopic impurities .

Methodological Challenges

Q. What strategies improve selectivity in lithium extraction from multi-ion leachates (e.g., Co²⁺, Ni²⁺)?

  • pH-controlled precipitation : Adjust pH to 10.5–11.0 to precipitate transition metals while retaining Li⁺ in solution .
  • Solvent extraction : Use di-(2-ethylhexyl)phosphoric acid (D2EHPA) for Co/Ni separation .

Q. How can computational modeling predict hydrate formation in lithium-nitrate-based electrolytes?

  • Molecular dynamics (MD) simulations : Model Li⁺ solvation shells in HNO₃/H₂O mixtures.
  • Key parameters : Dielectric constant, ionic radius, and coordination number .

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